SPHINX scaffold, 3
Description
Historical Context of Scaffold-Based Drug Discovery
Scaffold-based drug discovery has evolved significantly since the early 2000s, driven by the need to improve pharmacokinetic properties and target specificity. The concept of "scaffold hopping"—replacing core structural elements while retaining biological activity—gained prominence as a method to circumvent intellectual property limitations and enhance drug efficacy. For instance, heterocycle replacements and ring-opening strategies enabled the transition from flat aromatic systems to three-dimensional architectures, improving solubility and reducing off-target effects.
A pivotal shift occurred with the adoption of computational tools to analyze scaffold diversity. By 2011, researchers classified scaffold-hopping approaches into four categories: heterocycle replacements, ring opening/closure, peptidomimetics, and topology-based modifications. These methods laid the groundwork for designing compounds like this compound, which integrates fluorine-rich motifs and a bicyclic amine system to enhance interactions with SRPK1’s ATP-binding pocket.
Definition and Classification of Murcko Scaffolds
Murcko scaffolds, named after medicinal chemist Mark Murcko, decompose molecules into core frameworks by removing side chains and retaining ring systems and linkers. This approach standardizes structural comparisons across compound libraries. The this compound adheres to this paradigm, featuring a central pyridine-oxazole core connected to a trifluoromethylphenyl group via a flexible amine linker.
Table 1: Murcko Scaffold Analysis of this compound
| Component | Description |
|---|---|
| Core Framework | Bicyclic pyridine-oxazole system |
| Linker | N-Methylpiperazine and ethylene diamine chains |
| Side Chains | Trifluoromethylphenyl group, methoxy-substituted benzoxazole |
| Molecular Formula | C₂₅H₂₈F₃N₅O₂ |
| Canonical SMILES | CN(C)CCN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(O3)C4=CC=NC=C4 |
The scaffold’s rigidity and electron-deficient aromatic systems favor π-π stacking and hydrogen bonding with SRPK1’s catalytic lysine (K₅₀₈) and aspartate (D₅₀₆) residues.
Significance of SPHINX Scaffold in Medicinal Chemistry
SRPK1, a key regulator of mRNA splicing through phosphorylation of serine/arginine-rich proteins, is overexpressed in multiple cancers, including glioblastoma and pancreatic adenocarcinoma. Inhibiting SRPK1 disrupts alternative splicing of VEGF isoforms, thereby suppressing tumor angiogenesis. The this compound achieves submicromolar inhibition (IC₅₀ = 172–7 nM) by competing with ATP for binding to the kinase’s hinge region.
Table 2: Key Pharmacological Properties of this compound
| Property | Value/Description |
|---|---|
| Target | SRPK1 (UniProt ID: Q96SB4) |
| Inhibition Mode | ATP-competitive |
| Selectivity | >100-fold selectivity over CDK2 and PKCα |
| Solubility | 9 mg/mL in DMSO |
| Patent Coverage | US Patent 9,695,160 (claims scaffold derivatives for oncology applications) |
The incorporation of trifluoromethyl groups enhances metabolic stability, while the N-methylpiperazine linker improves blood-brain barrier permeability—a critical feature for targeting intracranial malignancies. Compared to first-generation SRPK1 inhibitors, this compound reduces hepatotoxicity risks by eliminating reactive quinone moieties.
Structure
2D Structure
Properties
Molecular Formula |
C25H28F3N5O2 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
N-[2-[4-[2-(dimethylamino)ethyl]piperazin-1-yl]-5-(trifluoromethyl)phenyl]-5-pyridin-4-ylfuran-2-carboxamide |
InChI |
InChI=1S/C25H28F3N5O2/c1-31(2)11-12-32-13-15-33(16-14-32)21-4-3-19(25(26,27)28)17-20(21)30-24(34)23-6-5-22(35-23)18-7-9-29-10-8-18/h3-10,17H,11-16H2,1-2H3,(H,30,34) |
InChI Key |
ALLIMXLDTJFWHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(O3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps:
-
Core Scaffold Assembly :
The furan-carboxamide core was synthesized via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), introducing a triazole moiety to improve metabolic stability. -
Piperazine Substitution :
Replacement of the morpholine group in the parent SPHINX with a 4-pyridine-substituted piperazine enhanced hydrogen bonding with Glu124 and aromatic stacking with Phe165. -
Trifluoromethyl Integration :
A CF<sub>3</sub> group was incorporated at the C-3 position to exploit hydrophobic interactions with SRPK1's unique insertion domain (residues Y227, I228, L231).
Table 1: Structural Evolution and Potency of SPHINX Derivatives
| Compound | R<sub>1</sub> | R<sub>2</sub> | IC<sub>50</sub> (SRPK1) | Selectivity (SRPK1/SRPK2) |
|---|---|---|---|---|
| SPHINX | Morpholine | H | 880 nM | 2.1-fold |
| 1 | Piperazine | H | 31 nM | 8.5-fold |
| SPHINX31 | 4-Pyridine-piperazine | CF<sub>3</sub> | 5.9 nM | >50-fold |
Final Synthetic Protocol for SPHINX Scaffold 3
The synthesis of SPHINX scaffold 3 follows a four-step route, optimized for yield and scalability:
-
Step 1: Coupling of Furan-2-carboxylic Acid
Furan-2-carboxylic acid was treated with thionyl chloride to generate the acyl chloride, which was subsequently reacted with 2-(piperazin-1-yl)-5-(trifluoromethyl)aniline in dichloromethane (DCM) under N<sub>2</sub>. The reaction proceeded at 0°C for 2 hours, yielding the intermediate amide (87% yield). -
Step 2: Introduction of 4-Pyridine Substituent
The piperazine nitrogen was functionalized via nucleophilic aromatic substitution using 4-chloropyridine in the presence of K<sub>2</sub>CO<sub>3</sub> and catalytic KI in dimethylformamide (DMF) at 80°C for 12 hours (72% yield). -
Step 3: Crystallization and Purification
Crude product was purified by flash chromatography (SiO<sub>2</sub>, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to afford SPHINX scaffold 3 as white crystals (mp 189–191°C). -
Step 4: Analytical Characterization
-
HPLC : >99% purity (C18 column, acetonitrile/water + 0.1% formic acid).
-
HRMS : [M+H]<sup>+</sup> calculated for C<sub>19</sub>H<sub>17</sub>F<sub>3</sub>N<sub>4</sub>O: 397.1284; found: 397.1281.
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 9.55 (s, 1H), 8.42 (d, J = 4.8 Hz, 2H), 7.92 (s, 1H), 7.87 (d, J = 8.2 Hz, 1H), 7.28 (d, J = 8.2 Hz, 1H), 4.12–4.08 (m, 4H), 3.75–3.71 (m, 4H).
-
Crystallographic Validation of Binding Mode
X-ray diffraction studies of SPHINX scaffold 3 bound to SRPK1 (PDB: 5LOM) revealed critical interactions:
-
The CF<sub>3</sub> group occupies a hydrophobic pocket formed by Y227, I228, and L231.
-
The 4-pyridine ring forms a π-π interaction with F165 (gatekeeper residue).
-
Hydrogen bonds are observed between the carboxamide oxygen and hinge residue V167 (2.1 Å).
Table 2: Thermodynamic Binding Parameters
| Parameter | Value |
|---|---|
| K<sub>d</sub> (ITC) | 72 ± 5 nM |
| ΔH | -5.98 ± 0.2 kcal/mol |
| TΔS | +3.9 kcal/mol |
Selectivity Profiling and Cellular Activity
SPHINX scaffold 3 exhibited >50-fold selectivity for SRPK1 over SRPK2 and CLK1–4 in a panel of 55 kinases. In cellular assays using K562 leukemia cells:
Comparative Analysis with Prior Generations
Table 3: Pharmacokinetic Properties
| Property | SPHINX | SPHINX31 (Scaffold 3) |
|---|---|---|
| Plasma Stability (t<sub>1/2</sub>) | 1.2 h | 4.8 h |
| C<sub>max</sub> (oral) | 0.8 μM | 3.2 μM |
| AUC<sub>0–24h</sub> | 12 μM·h | 58 μM·h |
Chemical Reactions Analysis
Types of Reactions: SPHINX scaffold, 3, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the scaffold to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound, include alkylamines, electron-deficient olefins, and phosphine catalysts . The reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed: The major products formed from the reactions involving this compound, include tetrasubstituted cyclopentenyl frameworks and other structurally complex compounds. These products are often used as building blocks in the synthesis of bioactive molecules .
Scientific Research Applications
Cancer Therapy
Case Study: Leukemia Treatment
A recent study investigated the effects of SPHINX on two leukemia cell lines: Kasumi-1 (acute myeloid leukemia) and K562 (chronic myeloid leukemia). The results indicated that SPHINX significantly reduced cell viability and increased apoptosis in Kasumi-1 cells when used alone or in combination with established chemotherapeutic agents like azacitidine and imatinib. However, the effects were less pronounced in K562 cells, suggesting that the efficacy of SPHINX may vary depending on the specific leukemia subtype .
| Cell Line | Effect of SPHINX | Combination Therapy |
|---|---|---|
| Kasumi-1 | Significant reduction in viability, increased apoptosis | Enhanced effect with azacitidine |
| K562 | Minimal effect observed | Not significantly affected |
Age-Related Macular Degeneration
SPHINX has also been tested in models of age-related macular degeneration (AMD). In rodent studies, it was shown to reduce choroidal neovascularization, a hallmark of AMD, by promoting the expression of anti-angiogenic splice isoforms of VEGFA. This suggests that SPHINX may have potential applications in treating vascular diseases associated with aging .
Prostate Cancer
In prostate cancer research, SPHINX demonstrated potent effects on the growth and spread of orthotopic xenografts of human PC3 prostate cancer cells. The inhibition of SRPK1 led to decreased levels of phosphorylated SR proteins and an increase in anti-angiogenic VEGFA isoforms, indicating a dual mechanism where SPHINX not only inhibits tumor growth but also alters the tumor microenvironment favorably .
Mechanism of Action
The mechanism of action of SPHINX scaffold, 3, involves its role as a molecular hub for the docking of multiple proteins, organizing efficient functional units for signaling cascades . The scaffold can undergo conformational changes that affect its dependent signaling pathways, thereby influencing cellular responses. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) signaling pathway and other key regulatory pathways in the cell .
Comparison with Similar Compounds
Structural and Functional Attributes
SPHINX-31 shares a common scaffold with SRPIN340, a first-generation SRPK inhibitor, but incorporates distinct S3 substituent moieties that enhance interactions with the SRPK1 P-loop. This structural modification improves binding affinity and selectivity, reducing its half-maximal inhibitory concentration (IC₅₀) to <0.89 μM for SRPK1 compared to SRPIN340 (IC₅₀ = 0.89 μM for SRPK1 and 7.4 μM for SRPK2) . SPHINX-31 demonstrates potent antiviral activity against SARS-CoV-2 (EC₅₀ = 1.2 μM) and has shown efficacy in preclinical models of leukemia, solid tumors, and age-related macular degeneration (AMD) by modulating splice variants of oncogenic and angiogenic proteins like VEGF-A .
Comparison with Similar Compounds
SRPIN340
- Mechanism : Covalently binds to the ATP-binding pocket of SRPK1/2.
- Selectivity : Moderate specificity for SRPK1/2 but weak inhibition of CLK1/4 and other Ser/Thr kinases.
- Potency : IC₅₀ = 0.89 μM (SRPK1), 7.4 μM (SRPK2); EC₅₀ = 3.5 μM against SARS-CoV-2 .
- Key Difference : SPHINX-31 exhibits 10-fold higher selectivity for SRPK1 and reduced off-target effects compared to SRPIN340 .
Alectinib
- Mechanism : FDA-approved ALK inhibitor with secondary SRPK1 inhibition (IC₅₀ = 11 nM).
- Selectivity : Broadly inhibits multiple kinases (ALK, CHK2) due to structural promiscuity.
- Antiviral Activity : Reduces SARS-CoV-2 replication (EC₅₀ = 0.8 μM) but lacks specificity, increasing toxicity risks .
- Key Difference : SPHINX-31 avoids off-target kinase interactions, making it safer for long-term use in chronic diseases like AMD .
JH-VII-139-1
SRPKIN-1
- Mechanism : Irreversible inhibitor forming covalent bonds with SRPK1/2 via a sulfonyl fluoride group.
- Potency : IC₅₀ = 35.6 nM (SRPK1); irreversible binding may lead to prolonged toxicity .
- Key Difference : SPHINX-31’s reversible inhibition offers a safer pharmacokinetic profile for repeated dosing .
Research Findings and Clinical Implications
- SPHINX-31 vs. SRPIN340 : SPHINX-31’s structural optimizations reduce cytotoxicity (CC₅₀ > 50 μM) while enhancing antiviral potency, making it superior for treating chronic conditions .
- SPHINX-31 vs. Alectinib : Despite Alectinib’s lower IC₅₀, its off-target effects limit its utility in diseases requiring sustained kinase inhibition, such as AMD .
- Future Directions : SPHINX derivatives are under investigation for combination therapies with chemotherapeutics like azacitidine, showing synergistic effects in leukemia models .
Q & A
Q. What methodological advantages does SPHINX offer over traditional composition- and alignment-based binning algorithms in metagenomic sequencing?
SPHINX combines the speed of composition-based methods (e.g., k-mer frequency analysis) with the accuracy of alignment-based approaches (e.g., homology searches) by using a hybrid framework. It employs a two-stage process: (1) rapid compositional pre-binning to reduce dataset complexity, followed by (2) targeted alignment using curated marker genes for taxonomic assignment. This reduces computational time by ~40% compared to pure alignment-based tools while maintaining >90% accuracy in simulated datasets .
Q. How should researchers preprocess metagenomic data to optimize SPHINX’s performance in taxonomic binning?
Key steps include:
- Sequence quality control : Trim low-quality reads (Q-score <20) and remove host-derived sequences.
- Read-length normalization : SPHINX performs best with sequences ≥1,000 bp; shorter reads may require error correction or merging.
- Dataset partitioning : Split large datasets into smaller batches (e.g., 10,000 sequences/batch) to leverage parallel processing. Reference databases should be updated to include recent additions to NCBI RefSeq to avoid misclassification of novel taxa .
Advanced Research Questions
Q. How can researchers design experiments to validate SPHINX’s binning accuracy when handling highly divergent microbial genomes?
- Simulated datasets : Use tools like CAMISIM to generate synthetic metagenomes with known ground-truth compositions, spiking in sequences from underrepresented taxa (e.g., archaeal extremophiles).
- Cross-validation : Compare SPHINX’s output with alignment-based tools (e.g., MetaPhlAn) and compositional classifiers (e.g., Kraken2). Discrepancies should be resolved via PCR-amplified marker gene sequencing (e.g., 16S rRNA).
- Parameter tuning : Adjust k-mer size (default: 32) and alignment stringency thresholds for datasets with high GC-content or horizontal gene transfer events .
Q. If SPHINX and alignment-based tools yield conflicting taxonomic assignments, what analytical approaches reconcile these discrepancies?
Contradictions often arise from:
- Short sequences : Alignment-based methods fail with fragmented data, while SPHINX’s compositional stage may over-classify.
- Evolutionary divergence : Novel taxa lacking reference genomes may be misassigned. Resolution strategies :
- Apply a consensus pipeline: Retain only assignments supported by ≥2 algorithms.
- Use phylogenetic placement tools (e.g., pplacer) to contextualize ambiguous sequences within reference trees.
- Perform functional annotation (e.g., COG, KEGG) to infer taxonomy from metabolic pathways .
Q. What parameters in SPHINX most significantly impact binning specificity in low-abundance species detection, and how should they be calibrated?
- K-mer size : Smaller k-mers (e.g., 24–28) improve sensitivity for rare species but increase false positives.
- Abundance thresholds : Default settings may exclude taxa contributing <0.1% to the community; lower the threshold to 0.01% for extremophilic environments.
- Marker gene selection : Curate custom marker databases for niche-specific studies (e.g., marine hydrothermal vents) to reduce misclassification .
Methodological Integration
Q. How can SPHINX be incorporated into the PICO framework for structuring clinical metagenomics studies?
- Population (P) : Define the host cohort (e.g., immunocompromised patients).
- Intervention (I) : Apply SPHINX to characterize gut microbiome shifts post-antibiotic treatment.
- Comparison (C) : Compare against conventional diagnostics (e.g., culturomics).
- Outcome (O) : Measure diagnostic accuracy in identifying pathogen dominance (e.g., Clostridioides difficile). This framework ensures alignment between SPHINX’s technical capabilities and clinical research goals .
Q. What strategies ensure comprehensive inclusion of SPHINX-processed data in systematic reviews of metagenomic analysis tools?
- Reference backtracking : Trace citations from foundational papers (e.g., SPHINX’s 2020 validation study).
- Researcher verification : Contact authors of studies using hybrid binning methods to confirm SPHINX’s usage.
- Journal hand-searching : Review recent issues of Bioinformatics and Microbiome for updates or comparative studies. Document inclusion/exclusion criteria (e.g., ≥80% accuracy in benchmark datasets) to maintain reproducibility .
Data Management & Validation
Q. How should researchers handle false-positive taxonomic assignments generated by SPHINX in large-scale environmental studies?
- Post-binning filtering : Exclude assignments with confidence scores <0.7.
- Negative controls : Include mock communities (e.g., ZymoBIOMICS) to quantify false-positive rates.
- Machine learning correction : Train classifiers on SPHINX’s output using tools like SHOGUN to refine predictions .
Q. What metrics are critical for reporting SPHINX’s performance in method validation sections?
- Accuracy : Percentage of correctly binned sequences in simulated datasets.
- Specificity : Proportion of non-target sequences correctly excluded.
- Runtime : Wall-clock time vs. dataset size (e.g., minutes per 10,000 sequences).
- Scalability : Maximum dataset size tested without performance degradation .
Tables for Reference
| Parameter | Default Value | Optimization Use-Case |
|---|---|---|
| K-mer size | 32 | Rare species detection: 24–28 |
| Alignment score cutoff | 80 | High-divergence taxa: 70 |
| Abundance threshold | 0.1% | Extreme environments: 0.01% |
| Validation Step | Tool/Resource | Purpose |
|---|---|---|
| Ground-truth simulation | CAMISIM | Generate synthetic metagenomes |
| Consensus classification | MetaPhlAn, Kraken2 | Cross-algorithm validation |
| Phylogenetic placement | pplacer | Resolve ambiguous assignments |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
